molecular formula C6H17ClN2 B11722001 (2-Ethylbutyl)hydrazine hydrochloride

(2-Ethylbutyl)hydrazine hydrochloride

Cat. No.: B11722001
M. Wt: 152.66 g/mol
InChI Key: QAKPXFWHGDVTLG-UHFFFAOYSA-N
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Description

(2-Ethylbutyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H18Cl2N2. It is a derivative of hydrazine, characterized by the presence of an ethylbutyl group attached to the hydrazine moiety. This compound is typically found in its dihydrochloride salt form and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbutyl)hydrazine hydrochloride typically involves the reaction of 2-ethylbutylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2-Ethylbutylamine} + \text{Hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbutyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding hydrazones.

    Reduction: It can be reduced to form alkanes through the Wolff-Kishner reduction.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The Wolff-Kishner reduction typically uses hydrazine and a strong base like potassium hydroxide under high temperatures.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

(2-Ethylbutyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and Schiff bases.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (2-Ethylbutyl)hydrazine hydrochloride involves its interaction with molecular targets through nucleophilic addition reactions. It can form hydrazones by reacting with carbonyl compounds, which can then undergo further transformations. The compound’s effects are mediated through its ability to form stable intermediates and products that participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Another hydrazine derivative with similar reactivity but different substituents.

    Hydrazine hydrate: A simpler hydrazine compound used in similar reactions.

    Isonicotinic acid hydrazide: A hydrazine derivative used in the synthesis of hydrazones and other compounds.

Uniqueness

(2-Ethylbutyl)hydrazine hydrochloride is unique due to its specific ethylbutyl substituent, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other hydrazine derivatives may not be as effective .

Properties

Molecular Formula

C6H17ClN2

Molecular Weight

152.66 g/mol

IUPAC Name

2-ethylbutylhydrazine;hydrochloride

InChI

InChI=1S/C6H16N2.ClH/c1-3-6(4-2)5-8-7;/h6,8H,3-5,7H2,1-2H3;1H

InChI Key

QAKPXFWHGDVTLG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNN.Cl

Origin of Product

United States

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